4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine
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Overview
Description
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. The reaction mixture is stirred and then filtered to remove insoluble by-products, followed by purification through column chromatography . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and oxadiazole groups play a crucial role in its reactivity and interactions. It can act as an oxidizing agent, and its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine include:
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares a similar oxadiazole structure and is used in similar applications.
4-[4-(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine: Another related compound with similar energetic properties.
The uniqueness of this compound lies in its specific molecular arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H8N6O6 |
---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-[4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C8H8N6O6/c15-14(16)6-8(12-20-10-6)18-7-5(9-19-11-7)13-1-3-17-4-2-13/h1-4H2 |
InChI Key |
GOBWFWUWGQYPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NON=C2OC3=NON=C3[N+](=O)[O-] |
Origin of Product |
United States |
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